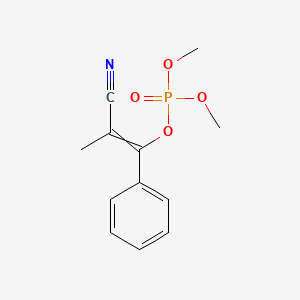
2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate is an organic compound with the molecular formula C₁₂H₁₄NO₄P It is characterized by the presence of a cyano group, a phenyl group, and a dimethyl phosphate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate typically involves the reaction of 2-cyano-1-phenylprop-1-en-1-ol with dimethyl phosphorochloridate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with different substituents replacing the dimethyl phosphate group.
Scientific Research Applications
2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate
- 2-Cyano-1-phenylprop-1-en-1-yl dipropyl phosphate
- 2-Cyano-1-phenylprop-1-en-1-yl dibutyl phosphate
Uniqueness
2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs with different alkyl phosphate groups, the dimethyl phosphate ester provides a balance of hydrophilicity and lipophilicity, influencing its solubility and interaction with biological membranes.
Properties
CAS No. |
91918-23-9 |
|---|---|
Molecular Formula |
C12H14NO4P |
Molecular Weight |
267.22 g/mol |
IUPAC Name |
(2-cyano-1-phenylprop-1-enyl) dimethyl phosphate |
InChI |
InChI=1S/C12H14NO4P/c1-10(9-13)12(11-7-5-4-6-8-11)17-18(14,15-2)16-3/h4-8H,1-3H3 |
InChI Key |
GBZKSESMPMWQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)OP(=O)(OC)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)
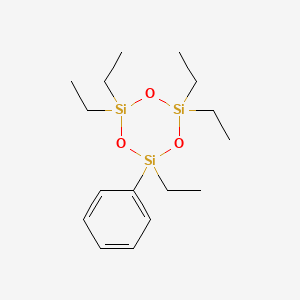
![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
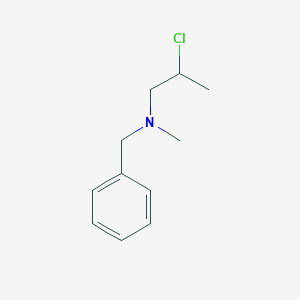
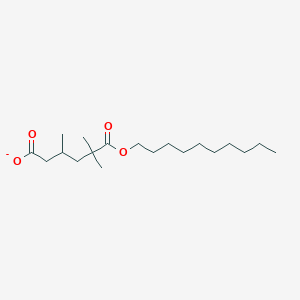
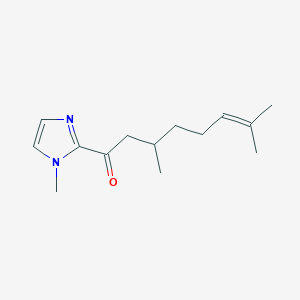


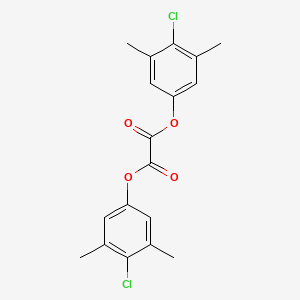
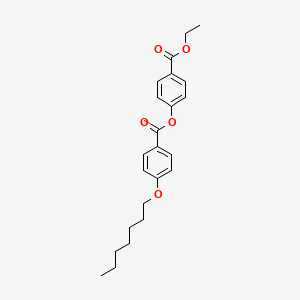

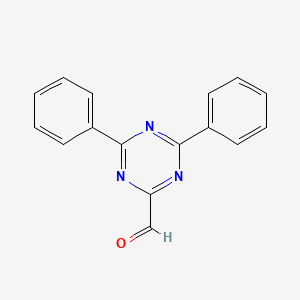
![1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B14359377.png)
![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)
